molecular formula C7H10N2O B13564738 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-ol

4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-ol

Cat. No.: B13564738
M. Wt: 138.17 g/mol
InChI Key: GBQLXXHWANFWPU-UHFFFAOYSA-N
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Description

4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-ol is a heterocyclic compound that features a pyrazolo-pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with hydrazine derivatives, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo-pyridine oxides, while substitution reactions can produce a wide range of substituted pyrazolo-pyridines with different functional groups .

Scientific Research Applications

4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the resulting chemical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ol

InChI

InChI=1S/C7H10N2O/c10-7-5-8-9-4-2-1-3-6(7)9/h5,10H,1-4H2

InChI Key

GBQLXXHWANFWPU-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=C(C=N2)O)C1

Origin of Product

United States

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